methyl 3,3-dimethyloxirane-2-carboxylate
Description
Methyl 3,3-dimethyloxirane-2-carboxylate is an epoxide-containing ester with the molecular formula C₇H₁₀O₃ (calculated from ). It is synthesized via epoxidation of α,β-unsaturated esters, achieving a 55% yield under optimized conditions (method D) . Key spectral data include:
- ¹H-NMR (CDCl₃): δ 1.32 (s, 3H), 1.38 (s, 3H), 3.7 (s, 3H, CO₂Me).
- IR: Strong carbonyl absorption at 1760–1735 cm⁻¹ .
The compound’s 3,3-dimethyl substitution on the oxirane ring introduces steric hindrance, influencing its reactivity and physical properties.
Properties
CAS No. |
5584-70-3 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3-dimethyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylacrylic acid with a suitable epoxidizing agent, such as m-chloroperoxybenzoic acid, under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired epoxide ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo epoxidation under optimized conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the compound can yield alcohols or other reduced derivatives.
Substitution: The epoxide ring is susceptible to nucleophilic attack, resulting in ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under mild conditions to achieve ring-opening.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while nucleophilic substitution can produce a variety of substituted alcohols or ethers.
Scientific Research Applications
Methyl 3,3-dimethyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be employed in the study of enzyme-catalyzed epoxide ring-opening reactions, providing insights into enzyme mechanisms.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of methyl 3,3-dimethyloxirane-2-carboxylate involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
Methyl 2,3-Dimethyloxirane-2-carboxylate (7b)
- Structure: Methyl group at C2 and C3 positions.
- Synthesis: 55% yield via epoxidation (similar to the target compound) but with distinct NMR shifts (δ 1.26 (s), 1.45 (d), 3.67 (s)) due to differing substituent positions .
Ethyl 2-Ethyl-3,3-dimethyloxirane-2-carboxylate
Halogenated Derivatives
Methyl 2-Chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate
Aromatic Substituents
Methyl (2R,3S)-3-Phenyloxirane-2-carboxylate
Methyl 3-(4-Methoxyphenyl)-2-methyloxirane-2-carboxylate
Comparative Data Table
Key Findings
Steric Effects: 3,3-Dimethyl substitution (target compound) creates greater steric hindrance than 2,3-dimethyl analogs, reducing reactivity in epoxide ring-opening reactions .
Electronic Effects: Electron-withdrawing groups (e.g., Cl) increase electrophilicity of the epoxide, while electron-donating groups (e.g., methoxy) stabilize the ring .
Synthetic Challenges: Bulky substituents (e.g., cyclopentyl) often lead to lower yields or discontinued production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
